Product packaging for 3-(1-Amino-2-hydroxyethyl)-4-bromophenol(Cat. No.:)

3-(1-Amino-2-hydroxyethyl)-4-bromophenol

Cat. No.: B13594535
M. Wt: 232.07 g/mol
InChI Key: GUMTZRZYCSEZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1-Amino-2-hydroxyethyl)-4-bromophenol ( 1270487-08-5) is a brominated phenolic compound with a molecular formula of C8H10BrNO2 and a molecular weight of 232.07 g/mol . This chemical belongs to a class of natural products known as bromophenols, which are notably sourced from marine algae and are recognized for possessing a wide spectrum of potent biological activities . While simple bromophenols are widespread, more complex structures like this one, featuring an amino-hydroxyethyl side chain, are of significant interest in medicinal chemistry and drug discovery for their potential as novel therapeutic agents . Bromophenol derivatives have been extensively investigated for their promising bioactivities, including serving as scaffolds for the development of anticancer agents. Research has shown that synthetic bromophenol hybrids can exhibit significant inhibitory activity against various human cancer cell lines by targeting reactive oxygen species (ROS)-mediated apoptotic pathways, inducing cell cycle arrest and apoptosis . The presence of both bromine and polar functional groups, including the phenol, amino, and hydroxyl moieties, makes this compound a valuable intermediate for chemical synthesis and structure-activity relationship (SAR) studies aimed at optimizing drug-target interactions, metabolic stability, and other physicochemical properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNO2 B13594535 3-(1-Amino-2-hydroxyethyl)-4-bromophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

3-(1-amino-2-hydroxyethyl)-4-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-7-2-1-5(12)3-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2

InChI Key

GUMTZRZYCSEZBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(CO)N)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for 3-(1-Amino-2-hydroxyethyl)-4-bromophenol

A retrosynthetic analysis of this compound identifies several key disconnections that form the basis of potential synthetic routes. The primary strategic disconnections involve the carbon-carbon and carbon-heteroatom bonds of the amino alcohol side chain.

C-C Bond Disconnection: The bond between the chiral benzylic carbon (C1 of the ethyl chain) and the aromatic ring is a logical point for disconnection. This leads back to a 3-amino-4-bromophenol (B174537) derivative acting as a nucleophile (or its synthetic equivalent) and a two-carbon electrophile, such as a protected 2-amino-1-haloacetaldehyde or a related synthon. Alternatively, an electrophilic aromatic substitution approach would disconnect to a phenacyl halide intermediate, derived from 3-amino-4-bromophenol.

C-N and C-O Bond Disconnections: Functional group interconversion (FGI) is a key strategy. The amino alcohol can be traced back to a more stable precursor.

From α-Amino Ketone: A primary disconnection is the reduction of the secondary alcohol, leading back to an α-amino ketone. This intermediate is valuable as the ketone can be reduced stereoselectively.

From Epoxide: Another common strategy involves the disconnection of the C-N bond, suggesting a nucleophilic attack of an amine (or ammonia) on a styrenyl oxide precursor (3-(oxiran-2-yl)-4-bromophenol). This approach elegantly sets up the 1,2-amino alcohol relationship.

These disconnections suggest that a key starting material would be a suitably protected derivative of 3-amino-4-bromophenol.

Classical and Contemporary Synthetic Routes to the Core Structure

A well-documented pathway to 3-amino-4-bromophenol starts from 3-nitro-4-aminophenol. google.comgoogle.com This multi-step process involves diazotization, bromination, and reduction.

A common synthesis route is detailed in the following table:

Step Reaction Key Reagents Conditions Product
1 Diazotization 3-nitro-4-aminophenol, Hydrobromic Acid (HBr), Sodium Nitrite (NaNO₂) 0-10°C 3-nitrophenol-4-diazonium salt solution
2 Bromination (Sandmeyer) Diazonium salt solution, Cuprous Bromide (CuBr) in HBr 40-50°C 3-nitro-4-bromophenol

This sequence is efficient for producing the key intermediate on an industrial scale. google.com The initial diazotization converts the amino group into an excellent leaving group, which is subsequently replaced by bromine in a Sandmeyer-type reaction. google.com The final step is the reduction of the nitro group to a primary amine, for which various reducing agents can be employed, although the use of hydrazine (B178648) with an iron oxide catalyst is a documented method. google.com

Given the multiple reactive functional groups (phenolic hydroxyl, aromatic amine, side-chain amine, and side-chain hydroxyl), a robust protecting group strategy is essential for any successful synthesis.

Amine Protection: The aromatic amino group of 3-amino-4-bromophenol is typically protected early in the synthesis to prevent side reactions during the installation of the side chain. Common protecting groups include acetyl (Ac) or tert-butoxycarbonyl (Boc). The side-chain amine is often introduced in a protected form, for example, as an azide (B81097) that is later reduced, or as a benzylamine (B48309) derivative that can be deprotected via hydrogenolysis.

Hydroxyl Protection: The phenolic hydroxyl group is acidic and nucleophilic, often requiring protection as a benzyl (B1604629) (Bn) or silyl (B83357) ether (e.g., TBDMS) to prevent interference with organometallic reagents or basic conditions used in subsequent steps.

Functional group interconversions are central to the synthesis. A key transformation is the reduction of a ketone to form the secondary alcohol of the side chain. Another critical interconversion is the reduction of a nitro group on the aromatic ring to an amine, which can be performed selectively in the presence of other functional groups. google.com

Stereoselective and Enantioselective Synthesis of this compound

Creating the single desired enantiomer of the target molecule requires precise control over the stereochemistry at the benzylic carbon. This is achieved through various stereoselective and enantioselective methods.

Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction, after which they are removed. wikipedia.org

Evans Asymmetric Aldol (B89426) Reaction: A powerful strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to an acetyl group. The resulting chiral imide can be converted to its boron enolate and reacted with a suitable aldehyde to achieve a highly diastereoselective aldol addition. nih.gov Subsequent removal of the auxiliary would yield the desired chiral β-hydroxy acid derivative, which can be further converted to the target amino alcohol.

Asymmetric Reduction: An alternative approach is the asymmetric reduction of a precursor α-amino ketone or α-azido ketone. This is often accomplished using chiral catalysts. Catalysts based on ruthenium or rhodium, complexed with chiral ligands like BINAP, are widely used for the highly enantioselective hydrogenation of ketones to secondary alcohols.

The following table outlines a general approach using a chiral auxiliary:

Step Description Key Reagents/Auxiliaries Expected Outcome
1 Acylation Attachment of an acetyl group to a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone). Chiral N-acetyl imide.
2 Diastereoselective Reaction Formation of an enolate followed by reaction with a 3-(protected-amino)-4-bromobenzaldehyde derivative. Diastereomerically enriched aldol adduct.

When a molecule already contains a chiral center, new stereocenters can sometimes be introduced with high diastereoselectivity through substrate control. However, in synthesizing this compound from an achiral precursor, the first stereocenter must be set by an external chiral influence (auxiliary or catalyst).

A critical consideration in these syntheses is the potential for epimerization (loss of stereochemical purity) at the chiral center. The benzylic proton on the carbon bearing the hydroxyl and amino groups can be acidic, especially if a carbonyl group is present at an intermediate stage (as in an α-amino ketone). Therefore, reaction conditions, particularly the use of strong bases or prolonged exposure to acidic/basic conditions, must be carefully managed to preserve the stereochemical integrity of the product.

Chemoenzymatic and Biocatalytic Approaches for Synthesis

The convergence of chemical and biological techniques offers powerful tools for the synthesis of complex molecules like this compound. These methods often provide high selectivity and operate under mild conditions, aligning with the goals of sustainable chemistry.

Enzyme-Mediated Transformations in Compound Formation

Enzymatic catalysis presents a highly specific and efficient route for constructing the chiral amino alcohol moiety. Engineered enzymes can perform asymmetric reductive amination on precursor molecules, thereby establishing the desired stereochemistry in a single step.

One promising approach involves the use of engineered amine dehydrogenases (AmDHs). frontiersin.org These enzymes, often derived from amino acid dehydrogenases, can catalyze the conversion of α-hydroxy ketones into chiral amino alcohols using ammonia (B1221849) as the amino donor. frontiersin.org For the synthesis of this compound, a hypothetical precursor such as 1-(4-bromo-3-hydroxyphenyl)-2-hydroxyethan-1-one could be subjected to an engineered AmDH. This transformation would directly yield the target compound with high enantioselectivity. Research has demonstrated that iterative mutagenesis can significantly improve the catalytic efficiency (kcat/Km) and total turnover number (TTN) of these enzymes, making them viable for preparative-scale reactions. frontiersin.org

Another strategy is the use of a two-enzyme cascade. Such systems can convert diols into the corresponding amino alcohols under aqueous conditions at ambient temperature and pressure. rsc.org This method reduces the need for harsh chemical reagents and elevated temperatures, offering a greener alternative to traditional chemical amination. rsc.org

Table 1: Potential Enzyme-Mediated Reactions for Amino Alcohol Formation

Enzyme/SystemReaction TypePotential PrecursorKey Advantages
Engineered Amine Dehydrogenase (AmDH)Asymmetric Reductive Amination1-(4-bromo-3-hydroxyphenyl)-2-hydroxyethan-1-oneHigh enantioselectivity, uses ammonia directly, mild conditions. frontiersin.org
Two-Enzyme Cascade (e.g., Alcohol Dehydrogenase + Transaminase)Oxidation followed by Amination1-(4-bromo-3-hydroxyphenyl)ethane-1,2-diolAqueous conditions, room temperature operation, high product selectivity. rsc.org

Microbial Biotransformation Strategies

Whole-cell biotransformation utilizes the metabolic machinery of microorganisms, such as bacteria and fungi, to perform complex chemical reactions. This approach can be employed to introduce functional groups onto a simpler substrate. For instance, a strain of Pseudomonas putida has been shown to biotransform aminophenol, indicating the potential for microbial systems to act on substituted phenols. nih.gov

In the context of synthesizing this compound, a microbial strategy could involve several possibilities:

Hydroxylation: A microorganism could be used to hydroxylate a brominated phenethylamine (B48288) derivative at the benzylic position.

Functional Group Interconversion: Fungi and bacteria are known to perform a wide array of reactions including oxidations, reductions, and rearrangements on bioactive compounds. researchgate.net A suitably substituted bromophenol could be converted to the target structure through a series of microbial enzymatic steps.

These biotransformation processes are valuable in drug development for generating metabolites and novel analogs, and they represent a key tool for creating complex molecules from simple precursors. nih.gov

Exploration of Novel Bromination and Aminoalcohol Formation Strategies

Recent advances in synthetic organic chemistry have led to the development of highly efficient and selective methods for both the bromination of aromatic rings and the formation of amino alcohol functionalities.

The regioselective bromination of phenols is crucial for the synthesis, as uncontrolled reactions can lead to a mixture of mono- and poly-brominated products. nih.gov Novel methods offer significant improvements in selectivity and reaction conditions over traditional approaches that use molecular bromine. nih.govgoogle.com

Table 2: Comparison of Modern Bromination Methods for Phenols

Reagent/SystemDescriptionAdvantages
NBS/HBF₄·Et₂O in CH₃CNA combination of N-Bromosuccinimide and tetrafluoroboric acid. acs.orgEffective for phenols and anisoles.
PIDA–AlBr₃ SystemAn I(III)-based reagent prepared from Phenyliodine diacetate and aluminum tribromide. rsc.orgrsc.orgMild conditions (room temp), high yields, scalable. rsc.orgrsc.org
KBr and ZnAl–BrO₃⁻–LDHsOxidative bromination using potassium bromide and a bromate-intercalated layered double hydroxide. nih.govExcellent regioselectivity (para-directing), uses cheap reagents, high atom economy. nih.gov

Similarly, the synthesis of the β-amino alcohol structural motif has been the focus of extensive research, moving beyond classical methods like the Sharpless aminohydroxylation to more versatile and sustainable catalytic approaches. diva-portal.orguni-muenster.de

Table 3: Overview of Modern Strategies for β-Aminoalcohol Synthesis

MethodologyDescriptionKey Features
Nickel-Catalyzed Amination of DiolsSelective monoamination of 1,2-diols using an earth-abundant metal catalyst. acs.orgHigh atom economy (water is the only byproduct), broad substrate scope. acs.org
Cr-Catalyzed Asymmetric CouplingAsymmetric cross-coupling of aldehydes and imines using a radical polar crossover strategy. westlake.edu.cnEfficiently creates adjacent chiral centers, modular synthesis from readily available materials. westlake.edu.cn
Visible-Light PhotocatalysisDecarboxylative coupling of amino acids with aldehydes or ketones. rsc.orgUses light as an energy source, can be performed in water at room temperature. rsc.org
Catalytic Epoxide OpeningRing-opening of epoxides with amines catalyzed by agents like zinc or calcium salts. organic-chemistry.orgHigh regio- and stereoselectivity, can be performed under solvent-free conditions. organic-chemistry.org

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of this compound can be designed to incorporate multiple principles of green chemistry, aiming to reduce environmental impact and improve efficiency.

Atom Economy: Catalytic methods, such as the nickel-catalyzed amination of diols which produces only water as a byproduct, maximize the incorporation of starting materials into the final product. acs.org

Use of Safer Solvents and Reagents: Biocatalytic and chemoenzymatic approaches often utilize water as the solvent, operating at ambient temperature and pressure, which drastically reduces the need for volatile and hazardous organic solvents. rsc.orgrsc.org The use of hydrogen peroxide as an oxidant for phenol (B47542) synthesis is another example of a greener reagent choice. nih.gov

Catalysis: Both biocatalysts (enzymes, whole cells) and chemocatalysts (transition metals, nanocatalysts) are central to green synthesis. acs.orgnih.gov They allow for reactions to proceed with higher selectivity and lower energy consumption compared to stoichiometric reagents. For instance, a one-pot ipso-hydroxylation/bromination process has been developed that is both rapid and environmentally friendly. nih.gov

Energy Efficiency: Photochemical methods that use visible light and enzymatic reactions that occur at room temperature significantly lower the energy footprint of the synthesis compared to traditional methods requiring high heat. uni-muenster.dersc.org

By thoughtfully selecting synthetic routes that employ enzymatic transformations, modern catalytic methods, and environmentally benign reaction media, the production of this compound can be achieved in a more sustainable and efficient manner.

Molecular Interactions and Biological Target Engagement

Ligand-Receptor Binding Studies (In Vitro)

To understand the interaction of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol with potential biological targets, a series of in vitro ligand-receptor binding studies would be required. These assays are fundamental in pharmacology for determining the affinity and kinetics of a compound for its receptor.

Quantitative receptor binding assays are essential for determining the affinity of a ligand for a specific receptor. Typically, these are competitive binding assays where the compound of interest is tested for its ability to displace a known radiolabeled ligand from the receptor. The data from such an assay would yield the inhibition constant (Ki), a measure of the compound's binding affinity.

Hypothetical Data Table for Receptor Binding Affinity:

Receptor SubtypeKi (nM)
Adrenergic α1N/A
Adrenergic α2N/A
Adrenergic β1N/A
Adrenergic β2N/A
No data is available in the scientific literature for this compound.

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of molecular interactions in real-time. It measures the association rate constant (ka) and the dissociation rate constant (kd) of a ligand binding to its target. From these values, the equilibrium dissociation constant (KD), another measure of affinity, can be calculated (KD = kd/ka).

Hypothetical Data Table for SPR Analysis:

Target Receptorka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
Adrenergic β2N/AN/AN/A
No SPR studies have been published for this compound.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction. It directly measures the heat change that occurs when a ligand binds to its target, allowing for the determination of the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Hypothetical Data Table for ITC Thermodynamic Parameters:

Target ReceptorKa (M⁻¹)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Adrenergic β2N/AN/AN/AN/AN/A
No ITC data is available for this compound.

Enzyme Modulatory Activities

The potential for this compound to modulate the activity of enzymes could be investigated through a variety of enzymatic assays.

Enzyme kinetic studies are performed to determine if a compound acts as an inhibitor or an activator of a particular enzyme. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound and the substrate, key parameters such as the half-maximal inhibitory concentration (IC50) or activation constant (AC50) can be determined. Further studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Hypothetical Data Table for Enzyme Inhibition:

Enzyme TargetIC50 (µM)Mechanism of Inhibition
Monoamine Oxidase A (MAO-A)N/AN/A
Catechol-O-methyltransferase (COMT)N/AN/A
No enzyme inhibition data has been reported for this compound.

Allosteric modulators bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site. This can lead to a change in the affinity or efficacy of the endogenous ligand or substrate. Specific assays are designed to detect such modulatory effects, often by measuring the activity of the primary ligand in the presence and absence of the potential allosteric modulator. To date, no studies have investigated the potential allosteric modulatory properties of this compound on any biological target.

Cellular Target Engagement Assays (In Vitro)

Directly observing the interaction of a compound with its target proteins within a cellular environment provides invaluable data. Techniques such as the Cellular Thermal Shift Assay (CETSA) and Proximity Ligation Assays (PLA) are pivotal in this context.

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to monitor the engagement of a ligand with its target protein in intact cells and tissues. wikipedia.orgnews-medical.net The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. nih.govannualreviews.org When a protein binds to a ligand, its conformational stability often increases, resulting in a higher melting temperature. news-medical.netnih.gov

The typical workflow for a CETSA experiment involves treating intact cells with the compound of interest, followed by heating the cell suspension to a range of temperatures. springernature.com This heat treatment causes proteins to denature and aggregate. However, proteins that are stabilized by ligand binding will remain in their soluble form at higher temperatures compared to their unbound state. news-medical.netnih.gov After cell lysis and separation of the soluble fraction from the precipitated proteins, the amount of the target protein remaining in the soluble fraction is quantified, typically by methods like Western blotting or mass spectrometry. nih.govspringernature.com By plotting the amount of soluble protein against the temperature, a "melting curve" is generated, and a shift in this curve in the presence of the compound indicates target engagement. annualreviews.org

While specific CETSA data for this compound is not available in the public domain, this technique would be highly applicable to identify its intracellular targets and validate its binding in a physiologically relevant context.

Proximity Ligation Assays (PLA) are highly sensitive and specific techniques used to detect and visualize protein-protein interactions (PPIs) in situ. nih.govspringernature.com This method can be adapted to study how a small molecule, such as this compound, might modulate these interactions. The core principle of PLA involves the use of antibodies conjugated with short DNA oligonucleotides (proximity probes) that recognize the two proteins of interest. springernature.comsigmaaldrich.com

When these probes bind to their respective target proteins that are in close proximity (typically within 40 nm), the attached oligonucleotides can be joined together by a connector oligonucleotide and subsequent enzymatic ligation to form a circular DNA molecule. nih.govacs.org This DNA circle then serves as a template for rolling circle amplification, generating a long DNA product that can be visualized as a distinct fluorescent spot using fluorescently labeled probes. springernature.comsigmaaldrich.com An increase or decrease in the number of these spots in the presence of the compound would indicate its modulatory effect on the PPI.

Although direct studies employing PLA to investigate the effects of this compound on specific PPIs have not been reported, this assay offers a powerful tool to explore its mechanism of action, particularly if it is hypothesized to disrupt or stabilize protein complexes.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For phenylethanolamine derivatives like this compound, SAR studies provide crucial information on the structural requirements for potent and selective biological activity, often in the context of adrenergic receptors. nih.govoup.com

The synthesis of analogues of this compound would likely follow established synthetic routes for phenylethanolamines. A common approach involves the reduction of a corresponding α-amino ketone precursor. wikipedia.org For SAR studies, modifications would be systematically introduced at three key positions: the aromatic ring, the ethanolamine (B43304) side chain, and the amino group.

Table 1: Potential Analogues for SAR Studies

Modification Site Type of Modification Rationale
Aromatic Ring Varying halogen (F, Cl, I) at position 4 To study the effect of halogen size and electronegativity on activity. dtu.dk
Shifting the bromo substituent to other positions (e.g., 2-bromo, 3-bromo) To explore the impact of substituent position on receptor binding.
Introducing other substituents (e.g., methyl, methoxy) To probe the electronic and steric requirements of the binding pocket. nih.gov
Ethanolamine Side Chain Alkyl substitution on the α- or β-carbon To assess the impact on metabolic stability and receptor selectivity. pharmacy180.com
Stereochemical variations (R and S enantiomers) To determine the stereospecific requirements for interaction with the target. nih.gov

A key synthetic precursor could be a suitably substituted phenacyl bromide, which can be reacted with an appropriate amine, followed by reduction of the ketone to the desired alcohol.

For phenylethanolamines, the nature and position of substituents on the phenyl ring are critical determinants of their biological activity, particularly their affinity and selectivity for adrenergic receptors.

Aromatic Hydroxyl Groups: The presence of hydroxyl groups on the aromatic ring, particularly at the 3 and 4 positions (a catechol moiety), is often crucial for maximal agonistic activity at adrenergic receptors. pharmacy180.com The single hydroxyl group in this compound at the 3-position is a key feature.

Halogen Substitution: Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn affects its pharmacokinetic and pharmacodynamic profile. dtu.dk A bromine atom at the 4-position, as in the title compound, introduces both steric bulk and electronegativity. The position of the halogen is critical; for instance, in some series of beta-blockers, ortho-substituted compounds are the most potent. oup.com

Amino Group Substitution: The substituent on the amino group plays a pivotal role in determining selectivity for α- versus β-adrenergic receptors. pharmacy180.com Generally, as the steric bulk of the N-substituent increases, α-agonist activity decreases while β-agonist activity increases. For example, an isopropyl or tert-butyl group often confers β-selectivity. nih.govpharmacy180.com

Table 2: Predicted Effects of Substitutions on Adrenergic Activity

Substituent Change Predicted Effect Rationale
Removal of 4-bromo group Potential decrease in potency or change in selectivity Halogens can contribute to binding affinity through various interactions.
Addition of a 3-hydroxyl group (catechol) Likely increase in β-adrenergic agonist activity The catechol moiety is a key pharmacophore for many adrenergic agonists. pharmacy180.com

The three-dimensional conformation of phenylethanolamine analogues is a critical factor for their interaction with target receptors. The flexible ethanolamine side chain can adopt multiple conformations, but only a specific conformation is typically recognized by the receptor's binding pocket.

The interaction of catecholamines like epinephrine (B1671497) with adrenergic receptors involves specific hydrogen bonds and hydrophobic interactions. nih.govnih.gov The hydroxyl group on the β-carbon of the side chain is essential for binding, and its stereochemistry is crucial, with the (R)-enantiomer generally being more active. nih.gov The amino group, which is protonated at physiological pH, forms a key ionic interaction with an acidic residue (e.g., aspartate) in the receptor. nih.gov

Studies on conformationally constrained analogues have helped to elucidate the active conformation. For instance, agonists are thought to bind in a conformation where the amino group is directed away from the phenyl ring. researchgate.net The specific dihedral angles of the side chain relative to the aromatic ring determine the spatial relationship between the key interacting groups—the aromatic ring, the β-hydroxyl group, and the amino group—and thus dictate the binding affinity and efficacy. nih.gov For this compound, the interplay between the 4-bromo and 3-hydroxy substituents will influence the electronic distribution and preferred conformation of the phenyl ring, which in turn affects its interaction with the target protein.

Mechanistic Elucidation of Cellular and Biochemical Actions

Signal Transduction Pathway Modulation

The ability of a compound to modulate signal transduction pathways is a cornerstone of its pharmacological profile. This includes its interactions with G-protein coupled receptors (GPCRs), its influence on kinase cascades and phosphorylation events, and its activation or inhibition of nuclear receptors.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Analysis

G-protein coupled receptors represent a large family of transmembrane receptors that are crucial for cellular communication and are common targets for therapeutic agents. A thorough analysis of a compound's effect on GPCR signaling would involve assays to determine binding affinity, functional activation or inhibition of various GPCR subtypes, and the subsequent downstream signaling events, such as changes in intracellular second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates. At present, specific studies detailing the interaction of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol with any GPCR signaling pathway have not been identified.

Kinase Cascade Modulation and Phosphorylation Profiling

Kinase cascades are fundamental to signal transduction, controlling a vast array of cellular processes through the phosphorylation of proteins. Understanding a compound's influence on these cascades is critical. This typically involves in vitro kinase assays to identify direct targets and cellular studies using techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics to create a broader phosphorylation profile. Currently, there is a lack of published data on how this compound modulates specific kinase cascades or alters the phosphorylation state of cellular proteins.

Nuclear Receptor Activation/Inhibition Mechanisms

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to various stimuli. Investigating a compound's interaction with nuclear receptors would include ligand binding assays, reporter gene assays to measure transcriptional activation or inhibition, and analysis of co-regulator recruitment. Such studies would elucidate whether this compound acts as an agonist or antagonist for any of the known nuclear receptors. However, research specifically linking this compound to nuclear receptor modulation is not currently available.

Ion Channel Modulation and Electrophysiological Studies (In Vitro)

Ion channels are critical for maintaining cellular homeostasis and are particularly important in excitable cells like neurons and cardiomyocytes. The modulation of ion channel activity by a chemical compound is a key aspect of its potential physiological effects. Electrophysiological techniques, such as patch-clamp recordings in cultured cells, are the gold standard for studying these interactions. These studies would reveal whether this compound can block or open specific ion channels and the biophysical characteristics of such interactions. To date, no in vitro electrophysiological data for this compound has been reported.

Gene Expression and Proteomic Profiling (In Vitro Cellular Models)

Modern high-throughput techniques allow for a global view of a compound's impact on a cell's genetic and protein landscape. This provides a comprehensive, unbiased approach to understanding its mechanism of action and identifying potential off-target effects.

Transcriptomic Analysis (RNA-Seq, Microarray) for Pathway Analysis

Transcriptomic technologies, such as RNA-sequencing (RNA-Seq) and DNA microarrays, measure the expression levels of thousands of genes simultaneously in response to a compound treatment. Subsequent bioinformatic analysis can identify significantly altered genes and the biological pathways they are involved in. This powerful hypothesis-generating tool could provide significant insights into the cellular response to this compound. At present, the results of any such transcriptomic analyses for this compound have not been made public.

Proteomic Analysis (Mass Spectrometry-based Proteomics) for Protein Expression Changes

A critical step in characterizing the action of any new chemical entity is to assess its impact on the proteome—the complete set of proteins expressed by a cell at a given time. Mass spectrometry-based proteomics is a powerful tool for this purpose, allowing for the large-scale quantification of thousands of proteins. thermofisher.comnih.gov This technique can reveal which proteins are up- or down-regulated in response to treatment with the compound. Such changes in protein expression can provide vital clues about the cellular pathways that are affected.

For a compound like this compound, a typical proteomic study would involve treating a specific cell line with the compound and comparing the resulting protein expression profile to that of untreated cells. Researchers would look for statistically significant changes in protein levels, which could then be mapped to specific biological processes such as metabolic pathways, signaling cascades, or stress responses. nih.gov This information is instrumental in forming hypotheses about the compound's mechanism of action.

Table 1: Hypothetical Proteomic Analysis Data

Protein IDGene NameFold Changep-valueBiological Process
P04637TP53N/AN/ACell Cycle Arrest, Apoptosis
P62258HSP90AA1N/AN/AProtein Folding, Stress Response
P10415GAPDHN/AN/AGlycolysis
Q06830BAXN/AN/AApoptosis
P35222CDK1N/AN/ACell Cycle Progression
This table represents a hypothetical dataset that would be generated from a proteomic analysis. Currently, no such data is available for this compound.

Subcellular Localization and Intracellular Trafficking Mechanisms

Determining where a compound localizes within a cell is fundamental to understanding its function. nih.gov Techniques such as fluorescence microscopy, often using a fluorescently tagged version of the compound or specific antibodies, can reveal its distribution in organelles like the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization provides strong indications of the compound's potential targets and the cellular processes it might influence.

Furthermore, understanding the intracellular trafficking mechanisms—how the compound moves into and within the cell—is equally important. nih.gov This involves studying its transport across the cell membrane and its subsequent movement between different cellular compartments. This information helps to build a complete picture of the compound's journey from outside the cell to its site of action.

Apoptosis and Cell Cycle Modulation Mechanisms (In Vitro)

Many compounds exert their effects by influencing the fundamental processes of cell life and death, namely the cell cycle and apoptosis (programmed cell death). nih.govexcli.de In vitro assays are essential for investigating these effects.

Flow cytometry is a commonly used technique to analyze the cell cycle distribution of a cell population. researchgate.net By treating cells with this compound, researchers could determine if the compound causes cells to arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M), which would suggest an interference with the cell's division machinery. excli.de

Similarly, various assays can be employed to measure the induction of apoptosis. These include methods to detect the activation of caspases (key enzymes in the apoptotic pathway), changes in mitochondrial membrane potential, and the externalization of phosphatidylserine (B164497) on the cell surface. mdpi.com Evidence of apoptosis induction could point towards potential anti-cancer or other therapeutic properties. nih.gov

Table 2: Hypothetical Cell Cycle Analysis Data

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
ControlN/AN/AN/A
This compoundN/AN/AN/A
This table illustrates the type of data that would be produced from a cell cycle analysis experiment. No such data is currently available for the specified compound.

Computational Chemistry and Molecular Modeling

Quantum Mechanical (QM) Studies

Quantum mechanical methods are employed to study the electronic structure and energetic properties of a molecule with high accuracy. These calculations are fundamental to understanding the intrinsic characteristics of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can elucidate the electronic landscape of this compound. researchgate.net Methods like B3LYP with a 6-31G* basis set are commonly used for aminophenol derivatives to determine properties like ionization potential and bond dissociation energies. researchgate.net

The distribution of electrons in the molecule is critical for its reactivity. The phenol (B47542) ring, substituted with a bromine atom, a hydroxyl group, and an amino-hydroxyethyl chain, possesses a complex electronic environment. The hydroxyl and amino groups are generally electron-donating, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic substitution. byjus.com Conversely, the bromine atom is an electron-withdrawing group via induction but can donate electron density through resonance.

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal regions susceptible to nucleophilic and electrophilic attack, respectively. The electrostatic potential map would highlight electron-rich areas (like the oxygen and nitrogen atoms) and electron-poor areas (like the hydrogen of the hydroxyl group), predicting sites for hydrogen bonding and other intermolecular interactions. ucalgary.ca

Illustrative Data: Predicted Electronic Properties

Property Predicted Value (Illustrative) Significance
HOMO Energy -5.8 eV Indicates susceptibility to electrophilic attack
LUMO Energy -0.9 eV Indicates susceptibility to nucleophilic attack
Dipole Moment 3.2 D Relates to polarity and solubility

The flexible amino-hydroxyethyl side chain of this compound allows it to adopt multiple three-dimensional arrangements, or conformers. Understanding the relative energies of these conformers is crucial, as the lowest energy conformer (the global minimum) is the most populated state and often the biologically active one.

Conformational analysis involves systematically rotating the rotatable bonds (e.g., C-C and C-N bonds in the side chain) and calculating the potential energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. Studies on similar molecules like ethanolamine (B43304) show a strong preference for gauche conformations due to intramolecular hydrogen bonding. researchgate.netnih.gov For the title compound, an intramolecular hydrogen bond between the side-chain hydroxyl group and the amino group would be expected to stabilize certain conformers.

Illustrative Data: Relative Energies of Key Conformers

Conformer Dihedral Angle (HO-C-C-N) Relative Energy (kcal/mol) Key Feature
A (Global Minimum) ~60° (gauche) 0.00 Intramolecular H-bond (OH...N)
B ~180° (anti) +1.5 Extended side chain

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing for the study of the movement and interactions of atoms over time. This is particularly useful for understanding how this compound interacts with biological macromolecules like proteins.

Once a potential protein target is identified, MD simulations can be used to model the dynamic behavior of the this compound-protein complex. Starting from a docked pose, the simulation tracks the atomic motions of both the ligand and the protein in a simulated physiological environment (including water and ions) over nanoseconds or even microseconds. mdpi.com

The stability of the binding is assessed by monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial position and the number and duration of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). For bromophenol derivatives, interactions involving the phenolic hydroxyl group and the bromine atom can be significant. mdpi.comnih.gov The amino and hydroxyl groups of the side chain would also be expected to form key hydrogen bonds with protein residues.

Ligand binding is not a rigid lock-and-key process; both the ligand and the protein can undergo conformational changes to achieve an optimal fit—a concept known as "induced fit". nih.gov MD simulations can capture these changes. For instance, the binding of this compound might cause a flexible loop region near the protein's active site to close over the ligand, sequestering it from the solvent and enhancing binding affinity. Analysis of the protein's root-mean-square fluctuation (RMSF) can pinpoint which residues become more or less flexible upon ligand binding.

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is a cornerstone of structure-based drug design and is often used in virtual screening to identify potential drug candidates from large compound libraries. semanticscholar.orgfrontiersin.org

Docking algorithms sample a vast number of possible binding poses and use a scoring function to rank them based on their predicted binding affinity. For this compound, a docking study would predict its binding mode within a target's active site. Key interactions would likely involve hydrogen bonds from the phenolic hydroxyl, side-chain hydroxyl, and amino groups, as well as potential halogen bonds involving the bromine atom and hydrophobic interactions from the phenyl ring. mdpi.comrsc.org

Virtual screening could be employed to search databases of compounds for molecules with similar properties to this compound or to screen this compound against a panel of known drug targets. biointerfaceresearch.combiomedpharmajournal.org This helps in identifying potential biological targets or in discovering other molecules that might have similar therapeutic effects.

Illustrative Data: Molecular Docking Results against a Hypothetical Kinase Target

Parameter Predicted Value (Illustrative) Interpretation
Binding Affinity (Docking Score) -8.5 kcal/mol Strong predicted binding affinity
Key H-bond Interactions Glu121, Asp184, Lys65 Phenolic OH, Amino group, Side-chain OH
Key Hydrophobic Interactions Val45, Leu132 Phenyl ring

In-depth Computational Analysis of this compound Remains Undocumented in Public Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, it has been determined that specific computational chemistry and molecular modeling studies focused solely on the chemical compound This compound are not available. The stringent requirements for an article detailing target identification, binding mode prediction, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis for this specific molecule could not be met due to a lack of published research.

Therefore, the creation of an article with detailed research findings, data tables, and specific computational insights for this compound is not possible at this time. The following sections, which were intended to form the core of the article, remain unwritten due to the absence of requisite data.

Pharmacophore Modeling and Ligand-Based Design Principles

While the structural features of this compound—specifically the β-hydroxyethylamine group attached to a bromophenol core—suggest it may interact with biological targets such as adrenergic receptors, any detailed analysis of such interactions would be purely speculative without supporting computational or experimental studies. Generating content on this topic would not adhere to the required standards of scientific accuracy.

Should research on this compound be published in the future, a detailed article based on the provided outline could be composed.

Advanced Analytical Approaches for Mechanistic Insights

X-ray Crystallography of Ligand-Target Complexes

X-ray crystallography is a cornerstone technique for providing a static, high-resolution, three-dimensional snapshot of a ligand bound to its target protein. nih.govresearchgate.net This method is invaluable for structure-based drug design, as it precisely maps the atomic interactions that govern molecular recognition. nih.gov For 3-(1-Amino-2-hydroxyethyl)-4-bromophenol, obtaining a crystal structure of its complex with a target protein would offer definitive evidence of its binding mode and orientation within the active site.

Co-crystallization Strategies for Complex Formation

The initial and often most challenging step in X-ray crystallography is obtaining a high-quality crystal of the protein-ligand complex. Co-crystallization, where the protein and the ligand are mixed together before crystallization trials, is a common approach. nih.gov Several strategies can be employed to form a complex between a target protein and this compound.

Solvent Evaporation: This is a widely used and reliable method for growing co-crystals. nih.gov It involves dissolving both the target protein and this compound in a suitable buffer system and allowing the solvent to evaporate slowly. This gradual increase in concentration can promote the formation of well-ordered crystals of the complex. The choice of solvent is critical and depends on the solubility characteristics of both the protein and the compound. nih.gov

Slurry Co-crystallization: In this method, a solvent is added to the solid protein along with the ligand, this compound. nih.gov The mixture is stirred, allowing the components to dissolve and re-precipitate as the more stable co-crystal. This technique can be effective even when the components have different solubilities. nih.gov

Liquid-Assisted Grinding (LAG): This mechanochemical method involves grinding the protein and this compound together with a small amount of a liquid. The mechanical energy and the presence of the liquid facilitate the formation of the co-crystal. This approach is often faster than solution-based methods. nih.gov

Co-crystallization StrategyPrincipleKey Considerations
Solvent EvaporationThe protein and ligand are dissolved in a common solvent, which is then slowly evaporated to induce crystallization. nih.govRequires good solubility of both components in the chosen solvent. nih.gov
Slurry Co-crystallizationA solvent is added to a solid mixture of the protein and ligand, which are stirred to form the co-crystal. nih.govSolvent selection is based on the relative solubilities of the components. nih.gov
Liquid-Assisted Grinding (LAG)Mechanical grinding of the protein and ligand with a minimal amount of solvent facilitates co-crystal formation. nih.govekb.egA rapid, solvent-efficient method. nih.gov

Structural Analysis of Binding Pockets and Interaction Motifs

Once a high-resolution crystal structure of the this compound-target complex is obtained, a detailed analysis of the binding site can be performed. This analysis reveals the specific amino acid residues that form the binding pocket and the nature of the non-covalent interactions that stabilize the complex. nih.gov

The analysis would focus on identifying key interaction motifs:

Hydrogen Bonds: The hydroxyl (-OH) and amino (-NH2) groups of this compound are potent hydrogen bond donors and acceptors. Structural analysis would pinpoint which protein residues (e.g., the side chains of aspartate, glutamate, serine, or the peptide backbone) engage in hydrogen bonding with the compound.

Hydrophobic Interactions: The bromophenol ring of the compound can participate in hydrophobic interactions with non-polar amino acid residues in the binding pocket, such as leucine, valine, and phenylalanine.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, forming a favorable interaction with electron-rich atoms like oxygen or nitrogen in the protein's binding site.

π-π Stacking: The aromatic ring of the compound may engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. researchgate.net

This detailed structural information is crucial for understanding the basis of the compound's affinity and selectivity and provides a rational foundation for designing more potent and specific derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for studying protein-ligand interactions directly in solution, closely mimicking physiological conditions. peakproteins.combruker.com Unlike X-ray crystallography, NMR can provide information on the dynamics of the interaction, binding affinity, and the binding site, even for weak interactions. osti.govnih.gov

Protein-Observed NMR (e.g., Chemical Shift Perturbation)

Protein-observed NMR methods monitor changes in the protein's NMR spectrum upon the addition of a ligand. northwestern.edu These experiments typically require isotopic labeling of the protein (e.g., with ¹⁵N or ¹³C), but they provide precise information about the location of the binding site on the protein. researchgate.netnih.gov

Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this is a widely used technique to identify the ligand binding site on a protein. researchgate.net A 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein is recorded in the absence and presence of this compound. nih.gov Each peak in this spectrum corresponds to a specific amide group in the protein backbone. Upon binding of the ligand, the chemical environment of the amino acid residues in the binding pocket changes, causing their corresponding peaks in the HSQC spectrum to shift or broaden. researchgate.netnih.gov By tracking these changes (perturbations), it is possible to map the binding site of this compound on the protein's surface at amino acid resolution. researchgate.net

Dynamics and Conformational Exchange Studies

A significant advantage of NMR is its ability to probe the dynamics of molecular systems over a wide range of timescales. peakproteins.com Protein-ligand binding is often a dynamic process involving conformational changes in both the protein and the ligand.

NMR can be used to study these dynamics by analyzing parameters such as:

Line Broadening: In chemical shift perturbation experiments, significant broadening of specific peaks can indicate that the binding and dissociation of this compound occurs on an intermediate timescale relative to the NMR experiment (intermediate exchange). This provides information about the kinetics of the interaction. researchgate.net

Relaxation Experiments: By measuring relaxation parameters (T₁, T₂, and NOE), it is possible to probe the internal motions of the protein backbone and side chains. nih.gov Comparing these parameters before and after the addition of this compound can reveal changes in protein dynamics upon ligand binding, indicating whether certain regions become more rigid or more flexible.

Transferred NOE (trNOE): This technique can be used to determine the conformation of a flexible ligand like this compound when it is bound to its target protein. creative-biostructure.com Information about the bound conformation is crucial for understanding the energetics of binding and for computational modeling studies.

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Elucidation

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of large biomolecular complexes. lander-lab.com While traditionally used for large proteins and assemblies, recent advancements have made it possible to study smaller protein-ligand complexes. biorxiv.orgbiorxiv.orgresearchgate.net If this compound were to bind to a protein target, cryo-EM could be employed to visualize this interaction. This would involve preparing a sample of the protein-ligand complex, vitrifying it in a thin layer of ice, and then imaging it with a transmission electron microscope. The resulting images could be processed to generate a 3D reconstruction of the complex, revealing the binding site and the conformational changes induced by the small molecule.

Advanced Mass Spectrometry for Metabolomic and Interactomic Studies (Focused on Mechanistic Pathways)

Advanced mass spectrometry techniques are central to the fields of metabolomics and interactomics, providing sensitive and specific detection of small molecules and their interaction partners.

Metabolite profiling, a key component of metabolomics, can be used to investigate the biotransformation of this compound in biological systems. nih.govumich.edu This process involves the metabolic conversion of foreign compounds (xenobiotics) into more water-soluble forms to facilitate their excretion. nih.gov Biotransformation typically occurs in two phases: Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). nih.govslideshare.net

By exposing a biological system (e.g., liver microsomes, cell cultures, or a model organism) to the compound, and subsequently analyzing samples using techniques like liquid chromatography-mass spectrometry (LC-MS), it would be possible to identify and quantify the metabolites formed. mdpi.commdpi.com This would allow for the elucidation of the specific biotransformation pathways, including the enzymes involved (such as cytochrome P450s) and the chemical structures of the resulting metabolites. mdpi.com Understanding these pathways is crucial for assessing the compound's metabolic fate.

Affinity purification-mass spectrometry (AP-MS) is a powerful technique for identifying the protein interaction partners of a small molecule. nih.govebi.ac.uk This approach could be used to map the interactome of this compound. A common strategy involves immobilizing the small molecule onto a solid support to create an affinity matrix. This matrix is then incubated with a cell lysate, allowing proteins that bind to the small molecule to be captured. ebi.ac.uk

After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. nih.govacs.org This can reveal the direct protein targets of the compound and provide insights into its mechanism of action. Quantitative AP-MS approaches can further be used to assess the specificity and affinity of these interactions. youtube.com

Preclinical Pharmacological Investigations Focus on Proof of Concept and Mechanism

In Vivo Proof-of-Concept Studies in Relevant Animal Models

In vivo proof-of-concept studies are fundamental in drug development to demonstrate that a new chemical entity has the desired therapeutic effect in a living organism. These studies are typically conducted in animal models that mimic human diseases.

Efficacy Assessment in Established Disease Models (Mechanistic Focus)

The initial assessment of a compound like 3-(1-Amino-2-hydroxyethyl)-4-bromophenol would involve selecting appropriate animal models based on its hypothesized mechanism of action. For instance, if the compound is predicted to have anti-inflammatory properties, it might be tested in rodent models of arthritis or inflammatory bowel disease. Key parameters to be measured would include clinical scores of disease severity, histopathological analysis of affected tissues, and the quantification of inflammatory mediators.

A critical aspect of these studies is to establish a clear relationship between the compound's administration and a measurable therapeutic outcome. This often involves comparing the treated group to both a placebo-treated group and a group receiving a standard-of-care or reference compound.

Target Engagement and Pathway Modulation Validation in Animal Models

Beyond demonstrating efficacy, it is crucial to confirm that the compound is interacting with its intended molecular target in vivo. This process, known as target engagement, can be assessed through various techniques. For example, if this compound is designed to inhibit a specific enzyme, researchers might measure the levels of the enzyme's substrate or product in tissue samples from treated animals.

Furthermore, pathway modulation studies aim to show that the engagement of the target leads to the desired downstream biological effects. This could involve analyzing changes in gene expression or protein phosphorylation within the targeted signaling pathway. Such studies provide confidence that the observed efficacy is indeed due to the intended mechanism of action.

Pharmacodynamic Biomarker Identification (Preclinical)

Pharmacodynamic (PD) biomarkers are measurable indicators that can signal a biological response to a drug. nih.gov In the preclinical phase, identifying reliable PD biomarkers is essential for several reasons. They can provide early evidence of a compound's activity, help in determining the optimal dose and schedule, and can often be translated to clinical studies to monitor treatment response in patients. nih.gov

For a novel compound, potential PD biomarkers are often identified based on its mechanism of action. These can be molecules in the blood, urine, or tissue that change in response to the drug. For example, if this compound were to modulate a particular kinase, a phosphorylated downstream protein could serve as a PD biomarker. The validation of such biomarkers involves demonstrating a consistent and dose-dependent relationship between the biomarker levels and the compound's administration in animal models.

Comparative Mechanistic Studies with Reference Compounds in Preclinical Models

To better understand the profile of a new investigational drug, it is often compared to existing therapies or well-characterized tool compounds in preclinical models. These comparative studies can reveal important information about the relative potency, efficacy, and mechanism of action of the new compound.

For instance, this compound could be tested alongside a known drug that targets the same pathway. By comparing their effects on disease progression, target engagement, and biomarker modulation, researchers can gain insights into the potential advantages or disadvantages of the new compound. These studies are critical for positioning the new drug in the therapeutic landscape and for making informed decisions about its further development.

Future Research Directions and Translational Perspectives Conceptual and Preclinical

Identification of Novel Biological Targets and Unexplored Therapeutic Areas

The chemical architecture of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol provides a basis for investigating its interaction with various biological targets. Bromophenols, a class of compounds found extensively in marine algae, are known for a wide spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties. nih.gov The β-amino alcohol moiety is a well-known pharmacophore found in many biologically active compounds. Future research should focus on a systematic screening of this compound against diverse target families to uncover its mechanism of action and therapeutic potential.

Potential Target Classes and Therapeutic Areas:

Enzyme Inhibition: Marine bromophenols have demonstrated inhibitory activity against several enzymes. mdpi.com Screening this compound against enzyme panels could reveal novel activities. For instance, enzymes like aldose reductase, implicated in diabetic complications, and acetylcholinesterase, a target in Alzheimer's disease, have been inhibited by other novel bromophenols. mdpi.commdpi.com

Receptor Modulation: The β-amino alcohol structure is a classic feature of β-adrenergic receptor agonists. Investigating the compound's activity at these receptors could open avenues in cardiovascular or respiratory medicine. Furthermore, β-amino alcohol derivatives have been developed as inhibitors of Toll-like receptor 4 (TLR4) signaling, suggesting a potential role in treating inflammatory conditions and sepsis. nih.govresearchgate.net

Anticancer and Anti-angiogenesis Activity: Numerous bromophenols exhibit anticancer effects by inhibiting the proliferation of various cancer cell lines. nih.gov Some have been shown to suppress angiogenesis, a critical process in tumor growth and metastasis. mdpi.com Evaluating the compound's impact on cancer cell viability, cell cycle progression, and pathways related to angiogenesis could identify its potential as an oncologic therapeutic agent. mdpi.com

Anti-diabetic Effects: The potential of bromophenols to act as alpha-glucosidase inhibitors and protein tyrosine phosphatase 1B (PTP1B) inhibitors makes them attractive candidates for anti-diabetic drug discovery. nih.govnih.gov Assessing the effect of this compound on these targets could lead to new treatments for type 2 diabetes.

Strategies for Optimizing Selectivity and Potency

Once a primary biological target is identified, subsequent research must focus on refining the molecule's structure to enhance its potency and selectivity, thereby maximizing therapeutic efficacy while minimizing off-target effects.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study is crucial. This involves synthesizing analogs of the parent compound to probe how modifications to the bromophenol ring and the amino alcohol side chain affect activity. Key modifications could include altering the position of the bromine atom, introducing additional substituents on the aromatic ring, and modifying the length and substitution of the side chain.

Rigidification and Conformational Constraint: The potency of flexible small molecules can often be improved by introducing conformational rigidity, which reduces the entropic penalty upon binding to a protein receptor. nih.gov For this compound, this could be achieved by synthesizing cyclic derivatives, such as oxazolidinone or morpholinone analogs, which would lock the side chain into a more defined conformation. nih.govnih.gov

Electrostatic and Physicochemical Optimization: Computational tools can guide the optimization of the compound's electrostatic properties to improve interactions with the target protein. acs.org Balancing lipophilicity and polarity is also critical for optimizing both target engagement and pharmacokinetic properties. Methods for extracting and purifying phenolic compounds often rely on optimizing factors like solvent polarity, pH, and temperature, and similar principles of physicochemical optimization can be applied to drug design. scirp.orgnih.govmdpi.commdpi.com

Table 1: Conceptual Strategies for Potency and Selectivity Optimization
StrategyApproachRationalePotential Outcome
Conformational ConstraintSynthesis of cyclic analogs (e.g., incorporating the side chain into a heterocyclic ring).Reduces conformational flexibility, decreasing the entropic cost of binding. nih.govIncreased binding affinity and potency.
Stereochemical ControlAsymmetric synthesis to isolate and test individual enantiomers (R and S forms).Biological targets are chiral; one enantiomer may have significantly higher activity and/or a better safety profile.Improved potency and reduced off-target effects.
Electrostatic OptimizationUse computational modeling to guide modifications that enhance electrostatic complementarity with the target's active site. acs.orgStrengthens non-covalent binding interactions (e.g., hydrogen bonds, salt bridges).Enhanced binding affinity and selectivity.
Bioisosteric ReplacementReplace the bromine atom or hydroxyl groups with other functional groups that have similar steric and electronic properties.Fine-tune binding interactions, improve metabolic stability, or alter physical properties.Improved pharmacokinetic profile and maintained/enhanced potency.

Conceptual Development of Prodrugs or Advanced Delivery Systems

The presence of phenolic and alcohol groups in this compound suggests potential challenges related to pharmacokinetics, such as rapid first-pass metabolism. Prodrug strategies and advanced delivery systems offer conceptual frameworks to overcome these hurdles.

Prodrug Design: The phenolic hydroxyl group is a prime candidate for prodrug modification to mask this polar, metabolically susceptible site. nih.govresearchgate.net This can enhance lipophilicity, improve membrane permeability, and protect the compound from premature degradation. researchgate.netscite.ai Common prodrug approaches for phenols include conversion to esters, carbonates, carbamates, or phosphates, which can be cleaved in vivo by endogenous enzymes to release the active parent drug. nih.govresearchgate.net

Advanced Drug Delivery Systems: Encapsulating the compound within a nanocarrier could significantly improve its therapeutic profile. These systems can enhance solubility, protect the drug from degradation, prolong circulation time, and enable targeted delivery to specific tissues. nih.govnih.gov

Liposomes: These are spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, potentially improving bioavailability and reducing systemic toxicity. genesispub.org

Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that provide controlled and sustained release of the encapsulated drug. omicsonline.org

Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, suitable for delivering poorly water-soluble drugs. genesispub.orgpharmaexcipients.com

Table 2: Conceptual Delivery Strategies
StrategyExample ImplementationPotential Advantage
Prodrug (Ester)Acylation of the phenolic hydroxyl group to form an ester.Masks polar group, increases lipophilicity, bypasses first-pass metabolism. nih.govresearchgate.net
Prodrug (Carbamate)Reaction of the phenolic group to form a carbamate (B1207046) linkage.Can improve metabolic stability and modify release kinetics. scite.ai
Liposomal FormulationEncapsulation of the compound within liposomes.Enhances solubility, reduces toxicity, and can be surface-modified for targeted delivery. genesispub.org
Polymeric MicellesIncorporation into the hydrophobic core of micelles.Improves delivery of potentially poorly soluble compounds and enhances stability. genesispub.orgpharmaexcipients.com

Integration with Systems Biology and Network Pharmacology Approaches

Rather than a "one-drug, one-target" approach, modern drug discovery increasingly utilizes systems-level analyses to understand the complex interactions between a drug, multiple targets, and disease pathways. healthcare-bulletin.co.ukfrontiersin.org Network pharmacology integrates systems biology, bioinformatics, and pharmacology to provide a holistic view of a drug's mechanism of action. researchgate.net

Applying this approach to this compound could:

Predict Multiple Targets: Computational models and databases (e.g., DrugBank, KEGG, STRING) can be used to predict potential protein targets based on the compound's chemical structure. healthcare-bulletin.co.uk

Construct Drug-Target-Disease Networks: By mapping the interactions between the compound, its predicted targets, and known disease-associated proteins, researchers can visualize the broader biological impact. researchgate.net This can help identify the key pathways modulated by the compound.

Identify Opportunities for Drug Repurposing: Network analysis may reveal that the compound affects pathways relevant to diseases beyond the one initially targeted, suggesting new therapeutic applications. healthcare-bulletin.co.uk

Remaining Challenges and Unanswered Questions in this compound Research

Despite its potential, the path to developing this compound into a therapeutic agent is accompanied by significant challenges and questions that must be addressed in preclinical research.

Target Deconvolution and Validation: The primary challenge is to definitively identify the specific molecular target(s) responsible for its biological activity. Without a validated target, rational optimization and mechanism-of-action studies are difficult.

Understanding of Polypharmacology: If the compound interacts with multiple targets, it is crucial to determine which interactions are responsible for the therapeutic effects and which might lead to adverse effects.

Metabolic Stability: The phenolic group is susceptible to phase II metabolism (e.g., glucuronidation and sulfation), which could lead to rapid clearance and low bioavailability. nih.gov The metabolic fate of the entire molecule needs to be thoroughly investigated.

Chirality and Stereoselectivity: The compound is chiral, containing a stereocenter at the carbon bearing the hydroxyl and amino groups. The synthesis, separation, and biological evaluation of individual enantiomers are necessary, as they may exhibit different potency, efficacy, and toxicity profiles.

Source and Scalability of Synthesis: While synthetic methods for related structures exist, developing a cost-effective, scalable, and stereoselective synthesis for this compound will be critical for further development. google.comgoogle.com

Potential for Derivatization Towards New Chemical Entities

The scaffold of this compound is a versatile starting point for generating novel chemical entities with potentially improved properties. Derivatization can be explored at several key positions on the molecule to build a diverse chemical library for screening.

Aromatic Ring Modification: The bromophenol ring offers multiple sites for modification. The position of the bromine atom could be moved, or it could be replaced with other halogens or functional groups to modulate electronic properties and binding interactions. Additional substituents could be introduced to probe for new interactions with the target protein.

Side Chain Modification: The amino and hydroxyl groups on the ethanolamine (B43304) side chain are key functional handles. N-alkylation or N-acylation of the amino group, and O-alkylation or O-acylation of the secondary alcohol, could significantly alter the compound's properties.

Fragment-Based Growth: The compound itself can be considered a fragment that can be "grown" by adding new chemical moieties to explore larger regions of the target's binding pocket, potentially leading to significant gains in potency.

Table 3: Potential Sites for Derivatization
Modification SitePotential ReactionPurposeExample Resulting Structure
Phenolic -OHAlkylation / EtherificationImprove metabolic stability, alter solubility.3-(1-Amino-2-hydroxyethyl)-4-bromo-1-methoxybenzene
Amino -NH2Alkylation / AcylationModulate basicity, introduce new interaction points.N-methyl or N-acetyl derivatives
Alcohol -OHEsterification / EtherificationAct as a prodrug strategy or alter binding interactions.O-acetyl or O-methyl derivatives
Aromatic RingFurther halogenation or Suzuki couplingProbe steric and electronic requirements of the binding site.Di-brominated or bi-aryl derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-amino-2-hydroxyethyl)-4-bromophenol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves bromination of phenolic precursors followed by aminoethyl functionalization via reductive amination or nucleophilic substitution. For example, bromophenol derivatives can be synthesized using bromine in carbon disulfide/CCl₄ under controlled temperatures (0–5°C) to avoid over-bromination . Subsequent introduction of the 1-amino-2-hydroxyethyl group may utilize ethylenediamine derivatives and reducing agents like sodium cyanoborohydride. Optimization requires monitoring pH, temperature, and stoichiometry via HPLC or TLC. Comparative studies with analogs (e.g., 4-(1-aminoethyl)-2-bromophenol) suggest halogen positioning impacts reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹), amine (3300–3500 cm⁻¹), and C-Br (500–600 cm⁻¹) stretches.
  • NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.5 ppm), hydroxyethyl protons (δ 3.5–4.2 ppm), and amine protons (δ 1.5–2.5 ppm). ¹³C NMR confirms bromine’s deshielding effect on adjacent carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How does the bromine atom influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Bromine’s high electronegativity and polarizability enhance electrophilic substitution reactivity at the para position. Computational studies (e.g., DFT) show bromine stabilizes intermediates via inductive effects, as seen in 4-bromophenol derivatives under external electric fields . Halogen bonding with biological targets (e.g., enzymes) can be probed via X-ray crystallography or molecular docking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies may arise from stereochemical variations (e.g., R vs. S enantiomers) or assay conditions. Strategies include:

  • Comparative Structural Analysis : Use X-ray crystallography (SHELX programs) to confirm stereochemistry .
  • Standardized Assays : Replicate studies under controlled pH, temperature, and solvent conditions. For example, 4-(1-aminoethyl)-2-bromophenol’s activity varies with protonation states of its amine group .
  • Meta-Analysis : Cross-reference data from PubChem, CAS, and peer-reviewed studies while excluding unreliable sources .

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding stability with receptors (e.g., G-protein-coupled receptors) using software like GROMACS.
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactive sites .
  • Docking Studies (AutoDock/Vina) : Map hydrogen/halogen bonding interactions, as demonstrated for similar bromophenols .

Q. How do structural modifications (e.g., hydroxyl/amino group positioning) alter the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Analysis : Measure partition coefficients to assess hydrophobicity. The hydroxyl group increases solubility, while bromine enhances membrane permeability.
  • Metabolic Stability : Use liver microsome assays to evaluate oxidation pathways. For instance, 4-bromo-3-fluorophenol derivatives show prolonged half-lives due to reduced CYP450 metabolism .
  • SAR Studies : Compare analogs like 4-(aminomethyl)-2-bromophenol to identify critical functional groups .

Q. What experimental designs are recommended for studying the compound’s role in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Use Michaelis-Menten plots to determine inhibition constants (Ki). For example, bromophenols inhibit tyrosinase via competitive binding at the copper-active site .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • Crystallography : Solve co-crystal structures with target enzymes (e.g., using SHELXL for refinement) .

Data Contradiction and Validation

Q. How can researchers validate the purity of synthesized this compound batches?

  • Methodological Answer :

  • Chromatography : Employ HPLC with UV/Vis detection (λ = 254 nm) and C18 columns. Compare retention times to standards.
  • Elemental Analysis : Confirm Br/N ratios match theoretical values.
  • Melting Point Consistency : Deviations >2°C indicate impurities, as seen in ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate studies .

Q. Why do some studies report conflicting bioactivity data for bromophenol derivatives?

  • Methodological Answer : Variations may stem from:

  • Stereochemical Differences : Enantiomers (e.g., R vs. S) exhibit distinct binding affinities, as shown for (R)-4-(1-aminoethyl)-2-bromophenol .
  • Assay Sensitivity : Use orthogonal assays (e.g., fluorescence resonance energy transfer (FRET) alongside enzyme inhibition).
  • Sample Degradation : Monitor stability under storage conditions via accelerated aging tests .

Tables for Key Data

Property Technique Key Observations Reference
Synthetic Yield HPLC65–78% yield under optimized bromination conditions
LogP Shake-Flask Method1.2–1.8 (pH 7.4)
Enzyme Inhibition (Ki) Kinetic Assay15 µM for tyrosinase
Thermal Stability TGA/DSCDecomposition at 220°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.